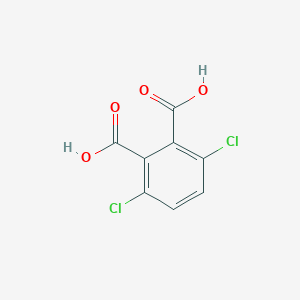

3,6-Dichlorophthalic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,6-dichlorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O4/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKHCKPUJWBHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167066 | |

| Record name | 3,6-Dichlorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16110-99-9 | |

| Record name | 3,6-Dichlorophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dichlorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dichlorophthalic Acid

CAS Number: 16110-99-9

This technical guide provides a comprehensive overview of 3,6-Dichlorophthalic acid, a halogenated aromatic dicarboxylic acid. The information is curated for researchers, scientists, and professionals in drug development and materials science. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its utility as a chemical intermediate.

Chemical and Physical Properties

This compound is a chlorinated derivative of phthalic acid. Its chemical structure and properties make it a valuable precursor in organic synthesis. The presence of two chlorine atoms on the benzene ring significantly influences its reactivity and the properties of its downstream derivatives.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 16110-99-9 | [1] |

| Molecular Formula | C₈H₄Cl₂O₄ | [1] |

| Molecular Weight | 235.02 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,2-Benzenedicarboxylic acid, 3,6-dichloro-; 3,6-dichlorobenzene-1,2-dicarboxylic acid | [1] |

| pKa (Predicted) | pK1: 1.46 (25°C) | |

| Melting Point | Not available | |

| Appearance | White to off-white solid (Expected) |

Table 2: Computed Properties of this compound

| Descriptor | Value | Source |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 74.6 Ų | [1] |

| Complexity | 230 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While comprehensive spectral data is not fully available in public databases, the expected characteristics are summarized below based on its chemical structure.

Table 3: Spectroscopic Data for this compound

| Technique | Data Summary | Source |

| ¹³C NMR | Spectra are available, showing characteristic peaks for aromatic and carboxylic acid carbons.[1][2] Expected signals include those for the chlorinated aromatic carbons, the non-chlorinated aromatic carbons, and the carboxyl carbons. | [1][2] |

| Mass Spectrometry (GC-MS) | Mass spectra are available.[1] The fragmentation pattern would be expected to show a molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms. | [1] |

| Infrared (IR) Spectroscopy | Expected to show a broad O-H stretch from the carboxylic acids (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region. |

Experimental Protocols

Synthesis of this compound via Selective Dechlorination

A primary route for synthesizing this compound is the selective reductive dechlorination of tetrachlorophthalic anhydride, followed by hydrolysis.[3] The process removes the chlorine atoms at the 4- and 5-positions.[3]

Experimental Workflow for Synthesis

Caption: Synthesis of this compound.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, add tetrachlorophthalic anhydride (1.0 eq) to a 15% aqueous solution of sodium hydroxide.

-

Addition of Reducing Agent: Add zinc dust (0.5 eq) to the mixture.

-

Dechlorination: Heat the mixture to approximately 65°C and stir vigorously for 8 hours. The reaction selectively removes the chlorine atoms at the 4- and 5-positions.[3]

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove zinc salts and other insoluble materials.

-

Acidification: Transfer the aqueous filtrate to a clean vessel and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH of the solution reaches 1.0. This will precipitate the this compound.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. For higher purity, the crude product can be extracted into a suitable organic solvent like ethyl acetate, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure.

Derivatization to 3,6-Dichlorophthalic Anhydride

The corresponding anhydride is a highly useful derivative due to its enhanced reactivity in acylation and polymerization reactions.[4]

Methodology:

-

Dehydration: Place dry this compound (1.0 eq) in a round-bottomed flask with acetic anhydride (1.1 eq).

-

Reaction: Reflux the mixture for 2-3 hours.

-

Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization of the anhydride.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold glacial acetic acid, and dry under vacuum.

Applications in Research and Drug Development

While direct applications of this compound as a therapeutic agent are not documented, its structure serves as a valuable scaffold in medicinal chemistry and materials science. Its anhydride derivative is an intermediate for phthalazines and quinones with potential antimicrobial activity.[4] The dichlorophenyl motif is present in numerous pharmacologically active compounds, suggesting its utility in drug design.[5]

Logical Workflow: Role in Fragment-Based Drug Discovery

Caption: Application in Medicinal Chemistry Workflow.

This workflow illustrates how this compound can be used as a starting scaffold.

-

Activation: The acid is converted to its more reactive anhydride.

-

Library Synthesis: The anhydride reacts with a diverse set of primary amines in a ring-opening reaction to form a library of phthalamic acid derivatives. These can be further cyclized or modified.

-

Biological Screening: The resulting library of compounds is screened against biological targets (e.g., enzymes, receptors) to identify "hit" compounds with desired activity.

-

Lead Optimization: The structure of hit compounds is systematically modified to improve potency, selectivity, and pharmacokinetic properties, leading to a potential drug candidate.

Safety and Handling

Detailed safety information for this compound is not widely published. However, based on the data for its anhydride and related chlorinated acids, caution is advised.

Table 4: GHS Hazard Information for 3,6-Dichlorophthalic Anhydride (CAS 4466-59-5)

| Hazard Class & Category | Hazard Statement | Source |

| Skin Irritation (Category 2) | H315: Causes skin irritation | |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | |

| STOT SE (Category 3) | H335: May cause respiratory irritation |

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust. If dust is generated, use a NIOSH-approved respirator.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly closed container in a cool, dry place.

References

- 1. This compound | C8H4Cl2O4 | CID 85292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride - Google Patents [patents.google.com]

- 4. CAS 4466-59-5: 3,6-Dichlorophthalic anhydride | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of 3,6-Dichlorophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,6-dichlorophthalic acid, a significant compound in various chemical syntheses. This document details its structural and physicochemical characteristics, spectroscopic data, and key chemical reactions, supported by experimental protocols and visual diagrams to facilitate understanding and application in research and development.

Core Chemical Properties and Data

This compound, with the CAS number 16110-99-9, is a halogenated aromatic dicarboxylic acid. Its chemical structure, characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 2, and two chlorine atoms at positions 3 and 6, dictates its physical and chemical behavior.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 235.02 g/mol | --INVALID-LINK-- |

| Melting Point | 191 °C | --INVALID-LINK--[1] |

| Boiling Point | Decomposes | |

| pKa₁ (at 25 °C) | 1.46 | --INVALID-LINK--, --INVALID-LINK--[2] |

| Solubility | ||

| Slightly soluble in hot water. | --INVALID-LINK--[3] | |

| Readily soluble in benzene, acetone, ether, alcohol, and ethyl acetate. | --INVALID-LINK--[3] |

Spectroscopic Profile

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹³C NMR Spectroscopy : The 13C NMR spectrum provides information on the carbon framework of the molecule.[1][4] A literature reference suggests the availability of 13C NMR data for this compound.[5]

-

Mass Spectrometry (GC-MS) : The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of water, carbon dioxide, and chlorine atoms.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and key reactions of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the reductive dehalogenation of tetrachlorophthalic anhydride.[6]

Materials:

-

Tetrachlorophthalic anhydride

-

Zinc dust

-

10% Sodium hydroxide (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Dichloromethane

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of tetrachlorophthalic anhydride, zinc dust, and 10% aqueous NaOH is prepared.

-

The mixture is heated to 105 °C with stirring.[7]

-

After the reaction is complete, the mixture is cooled to room temperature and filtered.

-

The filtrate is washed with dichloromethane.

-

The aqueous layer is acidified with concentrated HCl to a pH of 1.0, leading to the precipitation of the crude product.

-

The precipitate is extracted with ethyl acetate.

-

The ethyl acetate solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.[6]

Purification: The crude this compound can be purified by recrystallization from hot water or alcohol.[3]

Fischer Esterification

This protocol describes the formation of a dialkyl ester of this compound.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol or ethanol)

-

Concentrated sulfuric acid (catalyst)

Procedure:

-

This compound is dissolved in a large excess of the anhydrous alcohol.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is refluxed for several hours.

-

After cooling, the excess alcohol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the diester.

Anhydride Formation

3,6-Dichlorophthalic anhydride can be readily prepared from the corresponding acid.[3]

Procedure:

-

This compound is heated at a temperature below its melting point.

-

The heating is continued until the evolution of water ceases, indicating the completion of the intramolecular dehydration to form the anhydride.

Chemical Reactivity and Pathways

The chemical reactivity of this compound is primarily centered around its two carboxylic acid groups and the chlorinated aromatic ring.

Synthesis Pathway

The synthesis of this compound from tetrachlorophthalic anhydride can be visualized as a two-step process involving reductive dechlorination followed by acidification.

Caption: Synthesis of this compound.

Key Reactions

The carboxylic acid groups of this compound can undergo typical reactions such as esterification and anhydride formation.

Caption: Key Reactions of this compound.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development, providing essential data and methodologies for the effective utilization of this compound.

References

- 1. ijcrt.org [ijcrt.org]

- 2. chemistry.karazin.ua [chemistry.karazin.ua]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. researchgate.net [researchgate.net]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3,6-Dichlorophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-Dichlorophthalic acid, a halogenated aromatic dicarboxylic acid. It covers its molecular structure, chemical properties, synthesis, and reactivity. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Molecular Structure and Chemical Identity

This compound is a derivative of phthalic acid with two chlorine atoms substituted at the 3 and 6 positions of the benzene ring.[1][2] Its formal IUPAC name is 3,6-dichlorobenzene-1,2-dicarboxylic acid.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 16110-99-9[1][3] |

| Molecular Formula | C₈H₄Cl₂O₄[1][3] |

| IUPAC Name | This compound[1] |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl[1][3] |

| InChI | InChI=1S/C8H4Cl2O4/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2H,(H,11,12)(H,13,14)[1][3] |

| InChIKey | FLKHCKPUJWBHCW-UHFFFAOYSA-N[1][3] |

Physicochemical and Computed Properties

The physicochemical properties of this compound are crucial for understanding its behavior in chemical reactions and biological systems. A summary of its key properties is presented below.

Table 2: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Weight | 235.016 g/mol | [3] |

| Monoisotopic Mass | 233.9486640 Da | [1][3] |

| pKa₁ | 1.46 (at 25°C) | [3] |

| Topological Polar Surface Area | 74.6 Ų | [3] |

| Complexity | 230 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

Synthesis of this compound

A documented method for synthesizing this compound involves the reductive dehalogenation of more highly chlorinated phthalic acid derivatives.[2] For instance, the treatment of tetrachlorophthalic anhydride with zinc and sodium hydroxide in an aqueous solution can yield this compound after acidification.[2] The chlorine atoms are preferentially removed from the 4 and 5 positions.[2] Similarly, removing one chlorine atom from 3,4,6-trichlorophthalic anhydride also produces this compound.[2]

The following is a generalized experimental protocol adapted from procedures for similar dehalogenation reactions.[2]

-

Reaction Setup: In a reaction vessel, combine the starting material (e.g., tetrachlorophthalic anhydride) with an aqueous solution of sodium hydroxide (e.g., 15% NaOH).[2]

-

Addition of Zinc: Add finely divided zinc dust to the mixture.[2] An excess of zinc is preferable, with up to six equivalents being a suitable amount.[2]

-

Heating: Heat the reaction mixture to a temperature between 60°C and 100°C.[2] Stir the mixture at this temperature for a period of 3 to 8 hours to allow the reaction to complete.[2]

-

Work-up: After cooling the reaction to room temperature, filter the mixture to remove excess zinc and other solids.[2]

-

Extraction (Optional): If starting from an N-substituted phthalimide, the resulting amine can be removed by extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[2]

-

Acidification and Isolation: Acidify the aqueous layer with a concentrated mineral acid, such as HCl, to a pH of 1.0. This will precipitate the this compound product.[2]

-

Purification: The crude product can be collected by filtration and further purified by extraction into a solvent like ethyl acetate, followed by drying and solvent removal.[2] Recrystallization from water can be performed for higher purity.[2]

Reactivity and Applications

This compound can be readily converted to its corresponding anhydride, 3,6-Dichlorophthalic anhydride (CAS 4466-59-5).[4][5] This anhydride is a key intermediate, appearing as a white to light yellow crystalline solid.[4] The presence of two electron-withdrawing chlorine atoms on the aromatic ring enhances the electrophilic character of the anhydride, making it highly reactive towards nucleophiles.[4]

This reactivity makes it a valuable building block in various chemical syntheses.[4] It is primarily used in the production of resins and coatings and serves as an intermediate in the synthesis of other organic compounds.[4] Specifically, it is an intermediate for phthalazines and quinones that may possess antimicrobial activity.[4] While dichlorophthalic acids are important in pharmaceutical manufacturing, the 4,5-isomer is more commonly cited as a key intermediate for active pharmaceutical ingredients (APIs).[6]

Spectral Information

Spectroscopic data is essential for the structural confirmation of this compound.

-

¹³C NMR Spectroscopy: Information on the ¹³C nuclear magnetic resonance spectrum, including chemical shifts and spin-spin coupling constants, is available in spectral databases.[1]

-

Mass Spectrometry: GC-MS data has also been reported for this compound.[1]

Safety and Handling

References

- 1. This compound | C8H4Cl2O4 | CID 85292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 4466-59-5: 3,6-Dichlorophthalic anhydride | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. nbinno.com [nbinno.com]

Synthesis of 3,6-Dichlorophthalic Acid from Tetrachlorophthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3,6-dichlorophthalic acid, a valuable intermediate in the preparation of various compounds, from tetrachlorophthalic anhydride. The primary method detailed is the selective hydrodechlorination, a process that removes two specific chlorine atoms from the starting material. This document outlines the reaction pathway, presents key quantitative data from cited experiments, and provides detailed experimental protocols.

Reaction Pathway and Mechanism

The synthesis of this compound from tetrachlorophthalic anhydride proceeds via a selective hydrodechlorination reaction. This process involves the removal of chlorine atoms from the 4th and 5th positions of the phthalic anhydride ring system. When tetrachlorophthalic anhydride is treated with zinc and aqueous sodium hydroxide, a sequential removal of chlorine atoms occurs, with the chlorine at the 5-position being the first to be removed, followed by the one at the 4-position. This specific order of removal leads to the formation of this compound after acidification.[1][2]

The reaction can be visualized as a two-step hydrodechlorination process where 3,4,6-trichlorophthalic acid is an intermediate.[2]

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The efficiency of the synthesis is dependent on the reaction conditions. The following table summarizes the quantitative data from an optimized experimental procedure.

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Tetrachlorophthalic Anhydride | 3 equiv. Zinc, 10% NaOH | 65 | - | 96.7 | 96 | [2] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from tetrachlorophthalic anhydride based on established methodologies.[2]

Materials:

-

Tetrachlorophthalic Anhydride

-

Zinc dust

-

10% Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

Reaction Setup: In a reaction vessel, combine tetrachlorophthalic anhydride with a 10% aqueous solution of sodium hydroxide and zinc dust.

-

Reaction Execution: Heat the mixture to 65°C and maintain this temperature while stirring. The reaction progress can be monitored to determine the optimal reaction time for the highest yield of this compound.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove unreacted zinc and other solid byproducts. Wash the filter cake with water.

-

Extract the aqueous layer with dichloromethane to remove organic impurities.

-

Acidify the aqueous layer to a pH of 1.0 using concentrated hydrochloric acid. This will precipitate the this compound.

-

-

Isolation and Purification:

-

Extract the precipitated product into ethyl acetate.

-

Dry the ethyl acetate solution over magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by recrystallization from water.

-

The following diagram illustrates the general workflow for this synthesis.

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Profile of 3,6-Dichlorophthalic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-dichlorophthalic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected spectroscopic characteristics based on its chemical structure and provides generalized experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₈H₄Cl₂O₄[1]

-

Molecular Weight: 235.02 g/mol [1]

-

CAS Number: 16110-99-9[1]

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound. While specific experimental spectra are not publicly available, the data presented is based on characteristic values for the functional groups present in the molecule and available database information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

A proton NMR spectrum for this compound has not been found in publicly available databases. The expected chemical shifts are predicted based on the structure.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Ar-H | 7.0 - 8.0 | Singlet | The two aromatic protons are chemically equivalent and would appear as a singlet. |

| -COOH | 10.0 - 13.0 | Broad Singlet | The acidic protons of the carboxylic acid groups typically appear as a broad signal at a high chemical shift. This signal can be exchanged with D₂O. |

¹³C NMR (Carbon-13) NMR Data

Experimental data for the ¹³C NMR spectrum has been reported, acquired on a Varian XL-100 instrument using DMSO-d6 as the solvent.[1] The specific chemical shifts are not publicly listed, but predicted values are provided below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C =O | 165 - 175 | The carbonyl carbons of the carboxylic acid groups. |

| C -Cl | 130 - 140 | The aromatic carbons directly bonded to the chlorine atoms. |

| C -COOH | 130 - 140 | The aromatic carbons directly bonded to the carboxylic acid groups. |

| C -H | 125 - 135 | The aromatic carbons bonded to hydrogen. |

Infrared (IR) Spectroscopy

A specific peak list for the IR spectrum of this compound is not publicly available. The following table outlines the expected characteristic absorption bands.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | O-H Stretch |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong | C=O Stretch |

| C=C (Aromatic) | 1450 - 1600 | Medium | C=C Stretch |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | C-O Stretch |

| C-Cl | 600 - 800 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

GC-MS data for this compound is available in spectral databases.[1] The detailed fragmentation pattern is not publicly listed, but the expected major fragments are outlined below.

| m/z | Proposed Fragment | Notes |

| 234/236/238 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. |

| 217/219/221 | [M-OH]⁺ | Loss of a hydroxyl radical. |

| 189/191/193 | [M-COOH]⁺ | Loss of a carboxyl group. |

| 172/174 | [M-2Cl]⁺ | Loss of two chlorine atoms. |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Solvent: DMSO-d6

-

Temperature: 298 K

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Instrument: Varian XL-100 (or equivalent)

-

Solvent: DMSO-d6

-

Temperature: 298 K

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy (ATR Method)

Sample Preparation:

-

A small amount of solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

-

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent, such as methanol or a derivatizing agent may be used to increase volatility.

-

The solution is filtered through a 0.22 µm syringe filter.

Data Acquisition:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 400.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Reactivity of 3,6-Dichlorophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 3,6-dichlorophthalic anhydride, a versatile building block in organic synthesis. The presence of two chlorine atoms on the aromatic ring, coupled with the inherent reactivity of the cyclic anhydride functionality, imparts unique chemical properties that are exploited in the synthesis of a wide range of materials, including high-performance polymers, pharmaceuticals, and dyes. This document details the core reactions of 3,6-dichlorophthalic anhydride, including esterification, amidation, imidization, and Friedel-Crafts acylation, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction

3,6-Dichlorophthalic anhydride (C₈H₂Cl₂O₃, CAS No: 4466-59-5) is a white to off-white crystalline solid with a molecular weight of 217.01 g/mol .[1] Its structure, featuring an electrophilic anhydride group and an electron-deficient aromatic ring due to the two chlorine substituents, makes it a highly reactive compound, particularly towards nucleophiles.[2] This high reactivity is the cornerstone of its utility as a monomer and chemical intermediate in various industrial and research applications. This guide will explore the fundamental aspects of its reactivity, providing the necessary technical details for its effective utilization in a laboratory and industrial setting.

Core Reactivity and Reaction Mechanisms

The primary mode of reactivity for 3,6-dichlorophthalic anhydride involves nucleophilic acyl substitution at the carbonyl carbons of the anhydride ring. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of these carbons, making them highly susceptible to attack by a variety of nucleophiles.

General Reaction Pathway: Nucleophilic Acyl Substitution

The general mechanism for the reaction of 3,6-dichlorophthalic anhydride with a nucleophile (Nu-H) proceeds via a two-step addition-elimination pathway. The nucleophile first attacks one of the carbonyl carbons, leading to the opening of the anhydride ring and the formation of a tetrahedral intermediate. This is followed by proton transfer and subsequent stabilization to yield the ring-opened product, a substituted phtalamic acid derivative.

General reaction of 3,6-dichlorophthalic anhydride with a nucleophile.

Key Reactions and Applications

The core reactivity of 3,6-dichlorophthalic anhydride is harnessed in several key synthetic transformations, leading to a diverse array of valuable products.

Esterification

The reaction of 3,6-dichlorophthalic anhydride with alcohols yields monoesters of 3,6-dichlorophthalic acid. This reaction can be catalyzed by acids or bases. The use of an excess of the alcohol can drive the reaction towards the formation of the diester, particularly at elevated temperatures and in the presence of a strong acid catalyst and a means of removing water.

Table 1: Quantitative Data for Esterification of Phthalic Anhydride Derivatives

| Alcohol | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Methanol | None (in microreactor) | 60 | - | Monomethyl phthalate | - | [3] |

| n-Butanol | Sulfamic acid | 130-180 | 1.5 | Mono-n-butyl phthalate | 89 | [4] |

| 2-Ethylhexanol | Sulfuric acid | - | - | Mono-2-ethylhexyl phthalate | - | [4] |

Note: Data for the dichlorinated analog is limited; the table presents data for the parent phthalic anhydride as a reference.

Experimental Protocol: Synthesis of this compound Monomethyl Ester

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichlorophthalic anhydride (1.0 eq) in an excess of methanol.

-

Reaction Conditions: Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 1 mol%). Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the acid catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify by recrystallization or column chromatography.

Experimental workflow for the synthesis of a monoester.

Amidation and Imidization

The reaction of 3,6-dichlorophthalic anhydride with primary or secondary amines initially forms the corresponding phthalamic acid. With primary amines, subsequent heating leads to dehydration and the formation of a cyclic phthalimide. This reaction is fundamental to the synthesis of polyimides.

Table 2: Quantitative Data for Amidation/Imidization of Dichlorophthalic Anhydride Derivatives

| Amine | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Thiosemicarbazide | Acetic Acid | Reflux | 6 | 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid | 75 | [5][6] |

| Ethylene diamine | Acetic Acid | Reflux | 8 | 2-(2-Aminoethyl)-5,6-dichloroisoindoline-1,3-dione | 65 | [5] |

| Aniline | - | - | - | N-Phenyl-3,6-dichlorophthalimide | - | [7] |

Note: Data is for the 4,5-dichloro isomer where specified.

Experimental Protocol: Synthesis of N-substituted 3,6-Dichlorophthalimide

-

Reaction Setup: In a round-bottom flask, dissolve 3,6-dichlorophthalic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Amine Addition: Add the primary amine (1.0 eq) to the solution at room temperature.

-

Imidization: Heat the reaction mixture to reflux for several hours to facilitate the cyclization to the imide.

-

Work-up and Purification: Cool the reaction mixture. The product may precipitate out of the solution. Collect the solid by filtration and wash with a suitable solvent (e.g., water, ethanol) to remove any unreacted starting materials and solvent. The product can be further purified by recrystallization.

Reaction pathway for the formation of N-substituted phthalimides.

Polyimide Synthesis

3,6-Dichlorophthalic anhydride is a key monomer in the synthesis of high-performance polyimides. These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties. The synthesis typically involves a two-step process: the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization.

Table 3: Thermal Properties of Polyimides Derived from Dichlorinated Anhydrides

| Dianhydride | Diamine | Tg (°C) | Td, 5% (°C, N₂) | Reference |

| Dianhydride with Thiazole Units | Various Aromatic Diamines | 203-275 | 500-539 | [8] |

| HPMDA | 3,4'-Oxydianiline | 294.2 | - | [9] |

| BPADA | Various Diamines | 218-250 | - | [10] |

| 6FDA | Various Diamines | - | 360 | [11] |

| 3,4'-ODA based | Various Dianhydrides | 198-270 | - | [12] |

Experimental Protocol: Two-Step Polyimide Synthesis

-

Poly(amic acid) Formation: In a dry, nitrogen-purged flask, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline) (1.0 eq) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc). To this stirred solution, add solid 3,6-dichlorophthalic anhydride (1.0 eq) portion-wise at room temperature. Continue stirring for 12-24 hours to form a viscous poly(amic acid) solution.

-

Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate to form a film. Heat the film in a staged thermal cycle (e.g., 100 °C for 1h, 200 °C for 1h, and 300 °C for 1h) to induce cyclodehydration and form the polyimide film.

-

Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine). Stir the mixture at room temperature or with gentle heating to effect imidization. Precipitate the polyimide by pouring the solution into a non-solvent like methanol, filter, and dry.

Workflow for the two-step synthesis of polyimides.

Friedel-Crafts Acylation

3,6-Dichlorophthalic anhydride can act as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds. This reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃) or a strong protic acid. This chemistry is particularly important in the synthesis of anthraquinone dyes, such as quinizarin derivatives.

Table 4: Quantitative Data for Friedel-Crafts Acylation

| Aromatic Substrate | Catalyst | Product | Yield (%) | Reference |

| Anisole | Yb(OTf)₃ | Acylated Anisole | 93 | [13] |

| Benzene Derivatives | Hf(OTf)₄ | Acylated Products | - | [13] |

Experimental Protocol: Synthesis of a Dichlorinated Fluorescein Derivative

-

Reaction Setup: In a reaction vessel, combine 3,6-dichlorotrimellitic anhydride (a related starting material) (1.0 eq) and a substituted resorcinol (e.g., 4-chlororesorcinol, 2.0-2.2 eq).

-

Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous zinc chloride (0.5-1.0 eq).

-

Reaction Conditions: Heat the mixture with stirring to 180-200 °C for several hours.

-

Work-up and Purification: Cool the reaction mixture and dissolve it in an aqueous base (e.g., 1M NaOH). Filter to remove insoluble salts. Acidify the filtrate with aqueous acid (e.g., 1M HCl) to precipitate the product. Collect the solid by filtration, wash with water, and purify by recrystallization.

References

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Evolving Landscape of 3,6-Dichlorophthalic Acid Derivatives and Analogues: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides an in-depth analysis of 3,6-dichlorophthalic acid derivatives and their analogues, offering a valuable resource for researchers, scientists, and drug development professionals. This document explores the synthesis, biological activities, and potential mechanisms of action of this chemical class, highlighting its therapeutic promise.

Introduction

This compound and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry. The presence of the dichlorinated phenyl ring is a key structural feature found in numerous biologically active molecules. This guide will delve into the synthesis of various derivatives, present available quantitative data on their biological activities, detail relevant experimental protocols, and explore potential signaling pathways through which these compounds may exert their effects. While specific data for a broad range of this compound derivatives remains an area of active investigation, this guide compiles current knowledge on analogous structures to provide a foundational understanding for future research and development.

Synthesis of this compound Derivatives

The primary precursor for many derivatives is 3,6-dichlorophthalic anhydride. This reactive intermediate can be readily converted into a variety of esters, amides, and imides through reactions with appropriate nucleophiles.

Synthesis of 3,6-Dichlorophthalic Anhydride

3,6-Dichlorophthalic anhydride is a white to light yellow crystalline solid that serves as a versatile starting material.[1] It is known for its high reactivity, which is enhanced by the two chlorine atoms on the aromatic ring, making it susceptible to nucleophilic attack.[1]

Synthesis of N-Substituted 3,6-Dichlorophthalimides

A general method for the preparation of N-substituted phthalimides involves the reaction of the corresponding phthalic anhydride with a primary amine. This reaction typically proceeds in a polar solvent, such as acetic acid or dimethylformamide (DMF), and may be heated to facilitate the dehydration and cyclization to the imide.

Experimental Protocol: General Synthesis of N-Substituted 3,6-Dichlorophthalimides

A detailed protocol for a related series of N-substituted tetrachlorophthalimides provides a transferable methodology.[2][3]

-

Reaction Setup: In a round-bottom flask, dissolve 3,6-dichlorophthalic anhydride (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).

-

Addition of Amine: Add the desired primary amine (1 equivalent) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice water to induce precipitation.

-

Purification: Wash the crude product with water and then recrystallize from an appropriate solvent (e.g., ethanol) to yield the purified N-substituted 3,6-dichlorophthalimide.

Biological Activities

Derivatives of dichlorophenyl compounds have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial effects. The specific activity is highly dependent on the nature and position of the substituents on the aromatic ring.

Anticancer Activity

While extensive quantitative data for this compound derivatives is not yet available in the public domain, studies on structurally similar dichlorophenyl-containing compounds have shown promising cytotoxic activity against various cancer cell lines.[1] For instance, certain 3,6-diunsaturated 2,5-diketopiperazine derivatives have shown potent anticancer activities with IC50 values in the low micromolar range against A549 and HeLa cell lines.[4]

Table 1: Anticancer Activity of Analogous Dichlorophenyl Derivatives

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| 3,6-Diunsaturated 2,5-Diketopiperazines | A549 | IC50 | 1.2 | [4] |

| HeLa | IC50 | 0.7 | [4] | |

| Quinoline-based Dihydrazones | MCF-7 | IC50 | 7.016 - 7.05 | [5] |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamides | RXF393 (Renal) | IC50 | 7.01 | [6] |

| HT29 (Colon) | IC50 | 24.3 | [6] | |

| LOX IMVI (Melanoma) | IC50 | 9.55 | [6] |

Antimicrobial Activity

The dichlorophenyl moiety is a common feature in compounds with antimicrobial properties.[1] Although specific MIC (Minimum Inhibitory Concentration) data for a wide array of this compound derivatives are limited, related structures have shown notable activity against various bacterial and fungal pathogens. For example, certain catechol-derived thiazole compounds have demonstrated potent growth inhibition of bacteria with MIC values ≤ 2 µg/mL.[7]

Table 2: Antimicrobial Activity of Analogous Dichlorophenyl Derivatives

| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |

| Catechol-derived Thiazoles | Bacteria | MIC | ≤ 2 | [7] |

| 3-(2,4-dichlorophenyl)-[1][8][9]triazolo[3,4-b][1][9][10]thiadiazoles | Xanthomonas oryzae pv. oryzae | EC50 | 27.47 | |

| Conjugated Oligoelectrolytes (amide-containing) | E. coli K12 | MIC | 2 | [11] |

Mechanism of Action: Potential Signaling Pathways

The precise mechanisms of action for this compound derivatives are still under investigation. However, based on the activity of analogous dichlorinated compounds, several signaling pathways are implicated as potential targets, particularly in the context of cancer.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1][10] Dysregulation of this pathway is a hallmark of many cancers.[1] Small molecule inhibitors targeting components of the MAPK/ERK pathway have shown therapeutic promise.[8][10] It is plausible that certain this compound derivatives could exert their anticancer effects by modulating this pathway.

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, survival, and metabolism. Its aberrant activation is frequently observed in cancer, contributing to tumor progression and resistance to therapy.[12] Dichlorinated compounds have been shown to inhibit apoptosis in colorectal adenocarcinoma cells by activating the PI3K/Akt pathway, suggesting that derivatives of this compound could potentially modulate this cascade.[13][14]

Experimental Protocols for Biological Evaluation

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: After incubation, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound derivatives and their analogues represent a promising area for the discovery of new therapeutic agents. While further research is needed to fully elucidate the structure-activity relationships and mechanisms of action for a broader range of these compounds, the existing data on analogous structures provide a strong rationale for their continued investigation. This technical guide serves as a foundational resource to aid researchers in the synthesis, evaluation, and development of this versatile class of molecules.

References

- 1. Small-molecule Articles | Smolecule [smolecule.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. sciforum.net [sciforum.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, physicochemical properties and antimicrobial activity of a di-aminopropionic acid hydrogen tri-iodide coordination compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amide Moieties Modulate the Antimicrobial Activities of Conjugated Oligoelectrolytes against Gram‐negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. p,p′-Dichlorodiphenyltrichloroethane inhibits the apoptosis of colorectal adenocarcinoma DLD1 cells through PI3K/AKT and Hedgehog/Gli1 signaling pathways - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,6-Dichlorophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-dichlorophthalic acid, a significant chemical intermediate. The document details its chemical and physical properties, outlines a key synthetic protocol, and discusses its applications, with a focus on information relevant to research and development.

Introduction

This compound is a chlorinated derivative of phthalic acid, an aromatic dicarboxylic acid. Its formal IUPAC name is 3,6-dichlorobenzene-1,2-dicarboxylic acid [1]. The presence of two chlorine atoms on the benzene ring significantly influences its chemical reactivity and physical properties compared to the parent phthalic acid. This compound and its derivatives, particularly its anhydride, serve as important building blocks in organic synthesis. They are utilized in the production of polymers, resins, coatings, and as intermediates in the synthesis of agrochemicals and potentially bioactive molecules[2][3].

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below, providing essential data for laboratory and research applications.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | 3,6-dichlorobenzene-1,2-dicarboxylic acid | [1] |

| CAS Number | 16110-99-9 | [1][4] |

| Molecular Formula | C₈H₄Cl₂O₄ | [1][4] |

| Molecular Weight | 235.02 g/mol | [1] |

| Monoisotopic Mass | 233.9486640 Da | [1][4] |

| pKa₁ | 1.46 (at 25°C) | [4] |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl | [1][4] |

| InChIKey | FLKHCKPUJWBHCW-UHFFFAOYSA-N | [1][4] |

Table 2: Computed and Spectroscopic Properties

| Property | Value | Reference |

| Topological Polar Surface Area | 74.6 Ų | [1][4] |

| Hydrogen Bond Donor Count | 2 | [1][4] |

| Hydrogen Bond Acceptor Count | 4 | [1][4] |

| Rotatable Bond Count | 2 | [1][4] |

| ¹³C NMR Spectroscopy | Spectral data available | [1] |

| GC-Mass Spectrometry | Spectral data available | [1] |

Synthesis and Experimental Protocols

A notable method for the synthesis of this compound involves the reductive dechlorination of more highly chlorinated phthalic acid derivatives[3]. This approach provides a pathway to this specific isomer from readily available precursors.

This protocol is based on a method involving the selective removal of chlorine atoms from a polychlorinated starting material[3].

Objective: To synthesize this compound via reductive dechlorination of tetrachlorophthalic anhydride.

Materials:

-

Tetrachlorophthalic anhydride

-

Zinc dust (Zn)

-

Aqueous sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of tetrachlorophthalic anhydride, zinc dust, and an aqueous solution of sodium hydroxide is prepared in a reaction vessel.

-

The reaction mixture is heated (e.g., to 60-65°C) and stirred for several hours (e.g., 8-25 hours) to facilitate the reductive dechlorination[3]. During this process, two chlorine atoms are selectively removed from the 4 and 5 positions.

-

After the reaction is complete, the mixture is cooled to room temperature and filtered to remove excess zinc and other solid byproducts.

-

The aqueous filtrate is washed with a non-polar organic solvent like dichloromethane to remove any non-acidic organic impurities.

-

The aqueous layer is then acidified by the careful addition of concentrated hydrochloric acid to a pH of approximately 1.0. This protonates the carboxylate groups, causing the this compound to precipitate out of the solution.

-

The precipitated acid is extracted into an organic solvent such as ethyl acetate.

-

The organic extract is dried over an anhydrous drying agent like magnesium sulfate and then filtered.

-

The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound product, which can be further purified by recrystallization[3].

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Derivatives

A primary reaction of this compound is its conversion to the corresponding anhydride, 3,6-dichlorophthalic anhydride (CAS 4466-59-5), upon heating or treatment with a dehydrating agent like acetic anhydride[3]. This anhydride is often the more convenient form for subsequent chemical synthesis.

3,6-Dichlorophthalic anhydride is a reactive compound due to the electron-withdrawing effects of the chlorine atoms and the anhydride group, making it susceptible to nucleophilic attack[2]. This reactivity is harnessed in the production of various materials.

Caption: Reversible conversion between the acid and its anhydride.

Applications in Research and Development

While specific applications in drug development are not broadly documented in public literature, dichlorinated phthalic acid derivatives are of significant interest in several areas of chemical and materials science.

-

Polymer and Resin Production: The anhydride is used as a monomer or cross-linking agent in the synthesis of high-performance polymers, coatings, and resins[2]. The chlorine atoms can enhance properties such as thermal stability and flame retardancy.

-

Chemical Intermediate: It serves as a precursor for more complex molecules. For instance, its anhydride is used in studies of molecular stacking and in the synthesis of phthalazines and quinones with potential antimicrobial activity[2][5].

-

Agrochemicals: Other isomers, such as 3,5-dichlorophthalic acid, have been utilized in the synthesis of plant growth regulators, highlighting the potential of this class of compounds in agriculture[3].

Safety and Handling

This compound and its anhydride should be handled with care in a laboratory setting. The anhydride is classified as a potential irritant and can be harmful if inhaled or if it comes into contact with skin[2]. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

- 1. This compound | C8H4Cl2O4 | CID 85292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 4466-59-5: 3,6-Dichlorophthalic anhydride | CymitQuimica [cymitquimica.com]

- 3. EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Antimicrobial N-Substituted 4,7-Dichloroisoindole-1,3-diones from 3,6-Dichlorophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel N-substituted 4,7-dichloroisoindole-1,3-dione derivatives, starting from 3,6-dichlorophthalic anhydride. These compounds, belonging to the phthalimide class, are of significant interest due to their potential as antimicrobial agents. The following sections detail the synthetic pathway, experimental procedures, and antimicrobial evaluation of a representative compound.

Introduction

Cyclic imides, particularly phthalimide derivatives, are a well-established class of compounds exhibiting a wide range of biological activities, including antibacterial and antifungal properties. The introduction of halogen substituents on the phthalic ring can significantly influence the antimicrobial potency of these molecules. This document outlines a two-step synthesis of a novel N-substituted 4,7-dichloroisoindole-1,3-dione from 3,6-dichlorophthalic anhydride and a primary amine, followed by a protocol for the evaluation of its antimicrobial activity. The general synthetic approach is analogous to methods used for the synthesis of similar halogenated phthalimides.

Synthetic Pathway

The synthesis of N-substituted 4,7-dichloroisoindole-1,3-diones from 3,6-dichlorophthalic anhydride is typically achieved through a two-step process. The first step involves the nucleophilic attack of a primary amine on one of the carbonyl carbons of the anhydride, leading to the formation of an N-substituted phthalamic acid intermediate. The subsequent step is an intramolecular cyclization via dehydration to yield the final imide product.

Caption: General two-step synthesis of N-substituted 4,7-dichloroisoindole-1,3-diones.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-aminophenyl)-4,7-dichloroisoindole-1,3-dione

This protocol describes the synthesis of a representative antimicrobial compound, 2-(4-aminophenyl)-4,7-dichloroisoindole-1,3-dione.

Step 1: Synthesis of 2-((4-aminophenyl)carbamoyl)-3,6-dichlorobenzoic acid (Phthalamic Acid Intermediate)

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 3,6-dichlorophthalic anhydride (0.01 mol, 2.17 g) in 50 mL of glacial acetic acid.

-

Addition of Amine: To this solution, add p-phenylenediamine (0.01 mol, 1.08 g) portion-wise with continuous stirring.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.

-

Isolation: Pour the reaction mixture into 200 mL of ice-cold water. The resulting precipitate is the N-substituted phthalamic acid.

-

Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

Step 2: Synthesis of 2-(4-aminophenyl)-4,7-dichloroisoindole-1,3-dione (Final Imide Product)

-

Reaction Setup: Place the dried phthalamic acid intermediate (0.01 mol) in a 100 mL round-bottom flask.

-

Dehydration: Add acetic anhydride (20 mL) and anhydrous sodium acetate (0.005 mol, 0.41 g).

-

Reflux: Heat the mixture to reflux with stirring for 4 hours.

-

Isolation: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with vigorous stirring.

-

Purification: Filter the resulting solid precipitate, wash with cold water until the filtrate is neutral, and then dry. Recrystallize the crude product from an appropriate solvent such as ethanol or an ethanol-water mixture to obtain the pure N-(4-aminophenyl)-4,7-dichloroisoindole-1,3-dione.

Protocol 2: Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compound against various microbial strains.

-

Preparation of Stock Solution: Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to each well.

-

Serial Dilutions: Add 100 µL of the compound's stock solution to the first well of a row and perform two-fold serial dilutions across the plate.

-

Inoculation: Prepare a standardized microbial inoculum (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi) and add 10 µL to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The antimicrobial activity of the synthesized compound, 2-(4-aminophenyl)-4,7-dichloroisoindole-1,3-dione, is summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Microbial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 16 |

| Bacillus subtilis | Positive | 32 |

| Escherichia coli | Negative | 64 |

| Pseudomonas aeruginosa | Negative | 128 |

| Candida albicans | Fungi | 32 |

| Aspergillus niger | Fungi | 64 |

Logical Workflow for Antimicrobial Compound Synthesis and Evaluation

Caption: Workflow from synthesis to antimicrobial evaluation.

Conclusion

The protocols provided herein offer a comprehensive guide for the synthesis and antimicrobial evaluation of novel compounds derived from 3,6-dichlorophthalic anhydride. The representative compound, 2-(4-aminophenyl)-4,7-dichloroisoindole-1,3-dione, demonstrates notable antimicrobial activity against a range of bacteria and fungi. This synthetic route provides a versatile platform for the development of a library of N-substituted 4,7-dichloroisoindole-1,3-diones with potentially enhanced antimicrobial properties for further investigation in drug discovery programs.

Application Notes and Protocols for 3,6-Dichlorophthalic Acid in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,6-dichlorophthalic acid as a monomer in the synthesis of high-performance polymers such as polyesters, polyamides, and polyimides. The presence of chlorine atoms on the aromatic ring of this monomer is anticipated to impart desirable properties to the resulting polymers, including enhanced thermal stability, flame retardancy, and modified solubility. The following sections detail the synthesis methodologies, present comparative data for analogous polymer systems, and provide logical workflows for experimental execution.

Introduction to this compound as a Monomer

This compound is an aromatic dicarboxylic acid that can be utilized as a building block in condensation polymerization. Its rigid structure, conferred by the benzene ring, and the presence of two chlorine atoms make it a candidate for the synthesis of specialty polymers. The reactivity of its carboxylic acid groups allows for the formation of ester and amide linkages through reactions with diols and diamines, respectively. For the synthesis of polyimides, its anhydride form, 3,6-dichlorophthalic anhydride, is the preferred starting material for reaction with diamines.

Polymers derived from halogenated monomers are of significant interest for applications requiring inherent flame resistance and high thermal stability. The incorporation of this compound into a polymer backbone is expected to enhance these properties.

Data Presentation: Properties of Analogous Polymer Systems

Specific quantitative data for polymers synthesized directly from this compound is limited in the available literature. Therefore, the following table summarizes representative data for analogous aromatic polyesters, polyamides, and polyimides to provide an estimate of the expected properties. The inclusion of halogen atoms, particularly on the diacid or dianhydride monomer, can influence these properties.

| Property | Aromatic Polyester (Analog) | Aromatic Polyamide (Analog) | Aromatic Polyimide (Analog) |

| Thermal Properties | |||

| Glass Transition Temperature (Tg) | 150-220 °C | 200-280 °C | 250-350 °C |

| Melting Temperature (Tm) | > 250 °C (often amorphous) | > 300 °C | Not applicable (amorphous) |

| 5% Weight Loss Temperature (TGA) | 350-450 °C | 400-500 °C | 500-575 °C |

| Mechanical Properties | |||

| Tensile Strength | 60-90 MPa | 80-110 MPa | 90-150 MPa |

| Tensile Modulus | 2.5-4.0 GPa | 2.0-3.5 GPa | 2.5-4.0 GPa |

| Elongation at Break | 2-10% | 10-30% | 5-20% |

| Other Properties | |||

| Inherent Viscosity | 0.5-1.0 dL/g | 0.8-1.5 dL/g | 0.8-2.0 dL/g |

| Dielectric Constant (1 MHz) | 3.0-3.5 | 3.2-3.8 | 2.7-3.5 |

Note: The data presented are typical ranges for aromatic polymers and may vary depending on the specific co-monomer, molecular weight, and processing conditions.

Experimental Protocols

The following are generalized protocols for the synthesis of polyesters, polyamides, and polyimides using this compound or its anhydride. These protocols are based on established polycondensation techniques and should be adapted and optimized for specific research requirements.

Protocol 1: Synthesis of an Aromatic Polyester via Solution Polycondensation

This protocol describes the synthesis of a polyester from this compound and an aromatic diol (e.g., Bisphenol A).

Materials:

-

This compound

-

Aromatic diol (e.g., Bisphenol A)

-

Thionyl chloride (for conversion to diacid chloride)

-

High-boiling point aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), diphenyl ether)

-

Pyridine (as an acid scavenger)

-

Methanol (for precipitation)

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, add this compound and an excess of thionyl chloride.

-

Gently reflux the mixture for 2-4 hours until the evolution of HCl and SO2 gases ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3,6-dichlorophthaloyl chloride.

-

-

Polycondensation:

-

In a separate three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve the aromatic diol and pyridine in the aprotic solvent.

-

Slowly add a solution of 3,6-dichlorophthaloyl chloride in the same solvent to the diol solution at room temperature under a nitrogen atmosphere.

-

After the addition is complete, heat the reaction mixture to 180-200°C and maintain for 4-6 hours with continuous stirring.

-

Monitor the viscosity of the solution; a significant increase indicates polymer formation.

-

-

Polymer Isolation:

-

Cool the viscous polymer solution to room temperature.

-

Pour the solution into a large volume of methanol with vigorous stirring to precipitate the polyester.

-

Filter the fibrous polymer, wash thoroughly with methanol and then with hot water to remove any residual solvent and salts.

-

Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

-

Protocol 2: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol details the synthesis of a polyamide from 3,6-dichlorophthaloyl chloride and an aromatic diamine (e.g., 4,4'-oxydianiline).

Materials:

-

3,6-Dichlorophthaloyl chloride (prepared as in Protocol 1)

-

Aromatic diamine (e.g., 4,4'-oxydianiline)

-

Polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc))

-

Lithium chloride (optional, to enhance solubility)

-

Methanol (for precipitation)

Procedure:

-

Reaction Setup:

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in dry DMAc. If using, add lithium chloride to the solvent before adding the diamine to aid in the dissolution of the resulting polyamide.

-

Cool the solution to 0-5°C using an ice bath.

-

-

Polycondensation:

-

Add solid 3,6-dichlorophthaloyl chloride to the stirred diamine solution in small portions over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The solution will become highly viscous.

-

-

Polymer Isolation:

-

Pour the viscous polymer solution into a large volume of methanol in a blender to precipitate the polyamide.

-

Collect the fibrous polymer by filtration and wash it extensively with methanol and then water.

-

Dry the polyamide in a vacuum oven at 100-120°C until a constant weight is achieved.

-

Protocol 3: Synthesis of an Aromatic Polyimide via a Two-Step Method

This protocol describes the synthesis of a polyimide from 3,6-dichlorophthalic anhydride and an aromatic diamine, proceeding through a poly(amic acid) intermediate.

Materials:

-

3,6-Dichlorophthalic anhydride

-

Aromatic diamine (e.g., 4,4'-oxydianiline)

-

Polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc))

-

Acetic anhydride (for chemical imidization)

-

Pyridine (for chemical imidization)

-

Methanol (for precipitation)

Procedure:

Step 1: Poly(amic acid) Formation

-

In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve the aromatic diamine in DMAc at room temperature.

-

Once the diamine has completely dissolved, add 3,6-dichlorophthalic anhydride as a solid in one portion.

-

Stir the mixture at room temperature under a nitrogen atmosphere for 8-12 hours. The solution will gradually become viscous as the poly(amic acid) forms.

Step 2: Imidization (Thermal or Chemical)

-

Thermal Imidization:

-

Cast the viscous poly(amic acid) solution onto a glass plate to form a thin film.

-

Place the glass plate in an oven and heat it in a stepwise manner: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect cyclodehydration to the polyimide.

-

Cool the plate to room temperature and immerse it in water to detach the polyimide film.

-

-

Chemical Imidization:

-

To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the polymer).

-

Stir the mixture at room temperature for 12 hours. The polyimide will precipitate from the solution.

-

Filter the precipitated polyimide, wash it thoroughly with methanol, and dry it in a vacuum oven at 150°C.

-

Visualizations of Experimental Workflows

Caption: Workflow for Aromatic Polyester Synthesis.

Caption: Workflow for Aromatic Polyamide Synthesis.

Caption: Two-Step Workflow for Aromatic Polyimide Synthesis.

Synthesis of Dichloro-Substituted Quinones from 3,6-Dichlorophthalic Anhydride: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of dichloro-substituted quinones, specifically 1,4-dichloro-2-methylanthraquinone, starting from 3,6-dichlorophthalic anhydride. The synthesis is a two-step process involving an initial Friedel-Crafts acylation followed by an acid-catalyzed intramolecular cyclization. This class of compounds is of interest in medicinal chemistry and materials science due to the potential for further functionalization and the biological and electronic properties associated with the quinone scaffold.

I. Overview of the Synthetic Pathway

The synthesis of 1,4-dichloro-2-methylanthraquinone from 3,6-dichlorophthalic anhydride and toluene proceeds in two key stages:

-

Friedel-Crafts Acylation: 3,6-Dichlorophthalic anhydride reacts with toluene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to form 2-(4-methylbenzoyl)-3,6-dichlorobenzoic acid. This reaction is an electrophilic aromatic substitution where the acylium ion, generated from the anhydride and Lewis acid, attacks the electron-rich toluene ring. The substitution occurs predominantly at the para position of the methyl group due to steric hindrance and electronic effects.

-